molecular formula C18H20N2OS B3748533 [4-(4-METHOXYPHENYL)PIPERAZINO](PHENYL)METHANETHIONE

[4-(4-METHOXYPHENYL)PIPERAZINO](PHENYL)METHANETHIONE

Cat. No.: B3748533
M. Wt: 312.4 g/mol
InChI Key: QYLJUXBSRDMMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYPHENYL)PIPERAZINOMETHANETHIONE: is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The compound features a methoxyphenyl group attached to a piperazine ring, which is further connected to a phenylmethanethione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANETHIONE typically involves the reaction of 4-methoxyphenylpiperazine with phenylmethanethione. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANETHIONE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the phenylmethanethione moiety, converting it to phenylmethanol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Production of phenylmethanol and related compounds.

    Substitution: Generation of substituted piperazine derivatives with diverse functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, 4-(4-METHOXYPHENYL)PIPERAZINOMETHANETHIONE is studied for its potential as a pharmacological agent. It has shown promise in modulating neurotransmitter systems and is being investigated for its effects on serotonin and dopamine receptors.

Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. Its ability to interact with multiple neurotransmitter systems makes it a candidate for the treatment of various neurological disorders.

Industry: In the industrial sector, 4-(4-METHOXYPHENYL)PIPERAZINOMETHANETHIONE is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANETHIONE involves its interaction with neurotransmitter receptors in the brain. The compound is known to modulate the activity of serotonin and dopamine receptors, leading to alterations in neurotransmitter levels and signaling pathways. This modulation can result in changes in mood, cognition, and behavior, which underlie its potential therapeutic effects.

Comparison with Similar Compounds

    Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.

    Trifluoromethylphenylpiperazine: Another piperazine derivative known for its psychoactive properties.

Comparison: Compared to other piperazine derivatives, 4-(4-METHOXYPHENYL)PIPERAZINOMETHANETHIONE is unique due to its specific structural features, such as the presence of both methoxyphenyl and phenylmethanethione groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-21-17-9-7-16(8-10-17)19-11-13-20(14-12-19)18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJUXBSRDMMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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